[6R-[6alpha,7beta(Z)]]-7-[[2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-butenyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ceftibuten (dihydrate) is a third-generation cephalosporin antibiotic that is administered orally. It is commonly used to treat acute bacterial exacerbations of chronic bronchitis, acute bacterial otitis media, pharyngitis, and tonsillitis . This compound is known for its broad-spectrum activity against various gram-negative and gram-positive bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ceftibuten involves several steps. One method includes adding cefaclor nucleus, methyltetrahydrofuran, and magnesium powder into a reactor. The reaction continues until the magnesium powder disappears. After this, distilled water is added, and the mixture is stirred and allowed to stand for layering. The organic layer is separated and dried using anhydrous magnesium sulfate. Following filtration, D301 weak basic ion exchange resin and 2-(2-carbobenzoxy-aminothiazole-4-yl)-5-carbobenzoxy-2-pentenoic acid are added, and the reaction is carried out at a specific temperature for a certain time. The reaction is then filtered to remove the weak basic ion exchange resin, and the product is hydrolyzed to obtain ceftibuten .
Industrial Production Methods: The industrial production of ceftibuten follows similar synthetic routes but is optimized for higher yield and purity. The process is designed to be green and clean, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Ceftibuten undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ceftibuten is extensively used in scientific research due to its broad-spectrum antibacterial activity. It is used in:
Chemistry: As a model compound to study the synthesis and reactivity of cephalosporins.
Biology: To investigate the mechanisms of bacterial resistance and the development of new antibiotics.
Medicine: In clinical trials to evaluate its efficacy and safety in treating various bacterial infections.
Industry: In the development of new formulations and delivery systems for antibiotics
Mechanism of Action
Ceftibuten exerts its bactericidal action by binding to essential target proteins of the bacterial cell wall. This binding inhibits cell-wall synthesis, which is crucial for bacterial growth and homeostasis. Without a functional cell wall, bacteria cannot maintain their structural integrity and eventually succumb .
Comparison with Similar Compounds
Ceftibuten is unique among cephalosporins due to its oral administration and broad-spectrum activity. Similar compounds include:
Cefixime: Another third-generation cephalosporin with similar antibacterial activity but different pharmacokinetic properties.
Cefpodoxime: Known for its effectiveness against a broader range of bacteria but requires more frequent dosing.
Cefdinir: Similar in spectrum but has a different side effect profile
Ceftibuten stands out due to its high oral bioavailability and relatively low incidence of adverse effects .
Properties
Molecular Formula |
C15H18N4O8S2 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate |
InChI |
InChI=1S/C15H14N4O6S2.2H2O/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19;;/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25);2*1H2/t10-,13-;;/m1../s1 |
InChI Key |
SSWTVBYDDFPFAF-OWVUFADGSA-N |
Isomeric SMILES |
C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O.O.O |
Canonical SMILES |
C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.